

Spectral analysis of Stearyldiethanolamine (NMR, IR, Mass Spec)

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Compound of Interest		
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An In-depth Technical Guide to the Spectral Analysis of Stearyldiethanolamine

Introduction

Stearyldiethanolamine (SDA), with the chemical formula C₂₂H₄₇NO₂, is a tertiary amine featuring a long C18 alkyl chain (stearyl group) and two hydroxyethyl groups attached to the nitrogen atom.[1][2] This amphiphilic structure lends it surfactant properties, making it a valuable compound in various industrial and commercial applications, including as an antistatic agent in plastics, an emulsifier in cosmetics, and a component in antibacterial films.[1][3][4] Accurate characterization of SDA is critical for quality control, formulation development, and safety assessment. This guide provides a detailed examination of the spectral properties of **Stearyldiethanolamine** using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **StearyIdiethanolamine** by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of SDA provides distinct signals for the protons in the stearyl chain and the diethanolamine moiety. The spectrum is typically recorded in a solvent like deuterated



chloroform (CDCl₃). The following table summarizes the key proton signals as reported in the literature.[1]

Table 1: ¹H NMR Spectral Data for **StearyIdiethanolamine**

Chemical Shift (δ, ppm)	Multiplicity	Integration (No. of H)	Coupling Constant (J, Hz)	Assignment
3.53	Triplet	4H	5.43	-N(CH2CH2OH)2
3.27	Singlet (broad)	2H	-	-OH
2.57	Triplet	4H	5.43	-N(CH2CH2OH)2
2.44	Triplet	2H	7.06	Stearyl CH2-N-
1.34	Multiplet	2H	-	Stearyl -CH ₂ - CH ₂ -N-
1.18	Singlet (broad)	30H	-	Stearyl -(CH2)15-
0.80	Triplet	3H	5.85	Stearyl CH ₃ -

Source: Data compiled from ChemicalBook.[1]

The spectrum clearly resolves the terminal methyl group of the stearyl chain at \sim 0.80 ppm, the bulk methylene groups of the long alkyl chain as a broad signal at \sim 1.18 ppm, and the distinct methylene groups of the diethanolamine portion (N-CH₂ and O-CH₂) at \sim 2.57 ppm and \sim 3.53 ppm, respectively. The broad singlet for the hydroxyl protons at \sim 3.27 ppm is characteristic and its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectral Analysis

While experimental ¹³C NMR data for **StearyIdiethanolamine** is not readily available in public literature, the chemical shifts can be reliably predicted based on the known values for its constituent parts: the stearyl chain and the diethanolamine headgroup. The predicted spectrum would show distinct signals for each unique carbon environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for Stearyldiethanolamine



Predicted Shift (δ, ppm)	Assignment
~60.5	-N(CH2CH2OH)2
~56.0	-N(CH2CH2OH)2
~54.0	Stearyl CH2-N-
~32.0	Stearyl -CH2-CH2-N-
~29.7	Stearyl -(CH2)n- (bulk chain)
~29.4	Stearyl -CH2-CH3
~22.7	Stearyl -CH2-CH2-CH3
~14.1	Stearyl CH₃-

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of **StearyIdiethanolamine** is as follows:

- Sample Preparation: Dissolve 10-20 mg of **StearyIdiethanolamine** in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS) or hexamethyldisiloxane (HMDS), for chemical shift referencing.[1]
- Instrument Setup: Use a 200 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and match the probe for the ¹H frequency.
 - Acquire the spectrum using a standard pulse program with a 90° pulse angle.
 - Set the spectral width to cover the range of -1 to 10 ppm.
 - Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:



- Tune and match the probe for the ¹³C frequency.
- Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE).[5]
- Set the spectral width to cover -10 to 180 ppm.
- Set a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the long-chain carbons.[5]
- Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform.
 Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Vibrational Mode Analysis

The IR spectrum of **Stearyldiethanolamine** is dominated by absorptions from its hydroxyl, alkyl, and amine functional groups.

Table 3: Key IR Absorption Bands for Stearyldiethanolamine



Wavenumber (cm⁻¹)	Intensity	Vibrational Assignment
~3310	Broad, Strong	O-H stretching (hydrogen- bonded)
2955-2915	Strong	C-H asymmetric stretching (CH ₃ , CH ₂)
2850-2840	Strong	C-H symmetric stretching (CH ₃ , CH ₂)
~1465	Medium	C-H bending (scissoring) of CH ₂ groups
~1150-1050	Medium-Strong	C-N stretching of tertiary amine
~1040	Strong	C-O stretching of primary alcohol

Data includes observed peak and typical ranges. The O-H stretch at 3310 cm⁻¹ is explicitly reported.[1]

The most prominent feature is the broad, strong absorption band for the O-H stretch, centered around 3310 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl groups.[1] The sharp, strong peaks in the 2800-3000 cm⁻¹ region confirm the presence of the long aliphatic stearyl chain.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples like SDA.[6]

- Sample Preparation:
 - Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture, which can cause interfering absorption bands (~3400 cm⁻¹ and ~1650 cm⁻¹).[7]
 - In an agate mortar, grind 1-2 mg of **StearyIdiethanolamine** until it is a fine powder.[6]



 Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample until the mixture is homogenous.

Pellet Formation:

- Transfer the KBr-sample mixture into a pellet-forming die.
- Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[8]

Data Acquisition:

- Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Acquire a background spectrum using a pure KBr pellet or an empty sample chamber.
- \circ Acquire the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.

Fragmentation Pattern Analysis

For **StearyIdiethanolamine** (Molecular Weight: 357.61 g/mol), Electron Ionization (EI) or Gas Chromatography-Mass Spectrometry (GC-MS) typically leads to characteristic fragmentation patterns.[2][9] The primary fragmentation mechanism for tertiary amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion.

Two major alpha-cleavage pathways are predicted and observed for SDA:



- Cleavage of the Stearyl Chain: Loss of a C₁₇H₃₅ radical from the stearyl group results in a prominent fragment ion at m/z 118. This corresponds to the [N(CH₂CH₂OH)₂(CH₂)]⁺ ion. This fragment is often a key identifier for N-alkyl diethanolamines.
- Cleavage of an Ethanol Group: Loss of a •CH₂OH radical from one of the ethanolamine arms results in a fragment ion at m/z 326.

The NIST GC-MS data for **StearyIdiethanolamine** confirms the presence of significant peaks at m/z 118 and 326, supporting this fragmentation pathway.[9]

Table 4: Key Mass Spectrometry Fragments for Stearyldiethanolamine

m/z	Proposed Fragment Ion	Fragmentation Pathway
357	[C22H47NO2]+	Molecular Ion (M+)
326	[C20H42NO]+	M+ - •CH2OH (Alpha-cleavage)
118	[C5H12NO2] ⁺	M+ - •C17H35 (Alpha-cleavage)

Source: Data compiled from PubChem/NIST.[9]

Experimental Protocol for GC-MS

- Sample Preparation:
 - Prepare a dilute solution of Stearyldiethanolamine (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or hexane.
 - In some cases, derivatization (e.g., trifluoroacetylation) may be employed to improve the volatility and chromatographic behavior of the amine, though it is often not necessary for SDA.[10][11]
- Gas Chromatography (GC) Parameters:
 - Injector: Use a split/splitless injector, typically set to 250-280°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).



- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
- Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 300-320°C and hold for several minutes to ensure elution.
- Mass Spectrometry (MS) Parameters:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: Typically 230°C.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 400 amu).

Visualized Workflows and Relationships

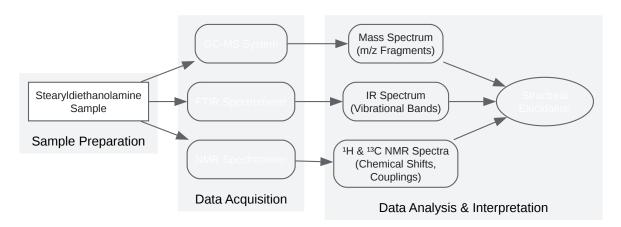


Figure 1: General Workflow for Spectral Analysis

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Figure 1: General Workflow for Spectral Analysis



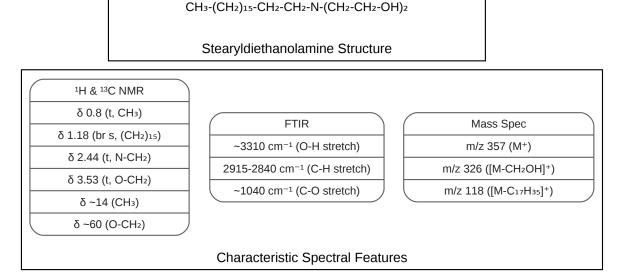


Figure 2: Correlation of Structure to Spectral Data

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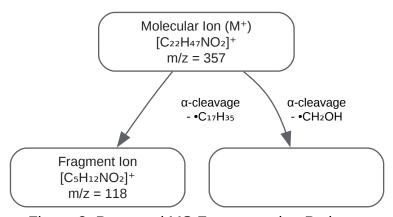


Figure 3: Proposed MS Fragmentation Pathway

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Figure 3: Proposed MS Fragmentation Pathway



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